N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
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Overview
Description
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide typically involves the reaction of 2-amino-1,3-thiazole with 4,5-dimethylphenylacetyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or alcohols.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-amino-1,3-thiazol-4-yl)-4-methylphenyl]acetamide
- N-[2-(2-amino-1,3-thiazol-4-yl)-4-chlorophenyl]acetamide
- N-[2-(2-amino-1,3-thiazol-4-yl)-4-bromophenyl]acetamide
Uniqueness
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide is unique due to the presence of both the dimethylphenyl and thiazole moieties, which contribute to its distinct biological activities. The dimethyl groups enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-7-4-10(12-6-18-13(14)16-12)11(5-8(7)2)15-9(3)17/h4-6H,1-3H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWXOAGEMOAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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